
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and synthetic versatility. The presence of the nitrophenyl group and the triazole ring in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a multi-step process involving the copper-catalyzed azide-alkyne cycloaddition reactionThe reaction is typically carried out in the presence of a copper catalyst and a suitable solvent such as isopropanol .
Industrial Production Methods: The industrial production of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves the scalable synthesis of the compound using commercially available starting materials such as 3-dimethylaminoacrolein and 4-nitrophenyl azide. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and the triazole ring play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a formyl group instead of a carboxylic acid group.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H6N4O4 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15) |
Clé InChI |
VMSDGQNKTGSGQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)

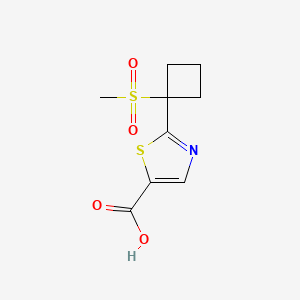
![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)
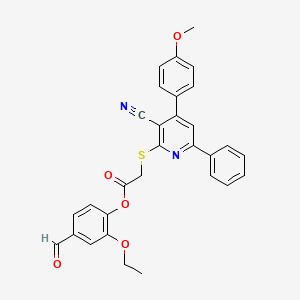


![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)

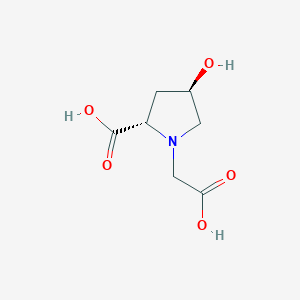
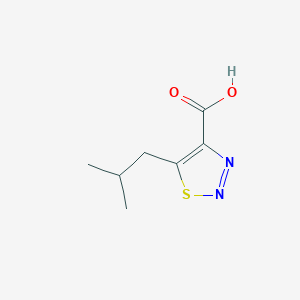
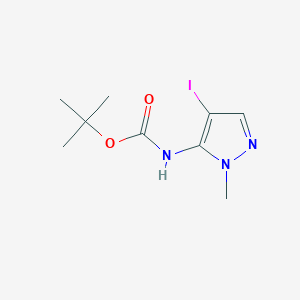
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
